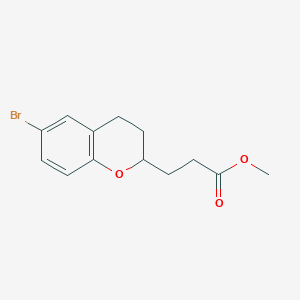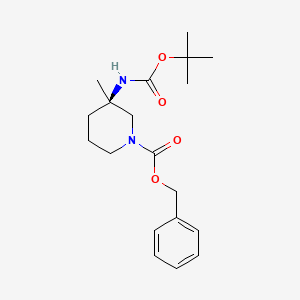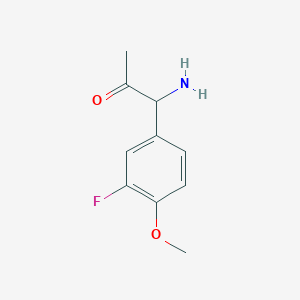
1-Amino-1-(3-fluoro-4-methoxyphenyl)acetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-1-(3-fluoro-4-methoxyphenyl)acetone is an organic compound with the molecular formula C10H12FNO2 and a molecular weight of 197.21 g/mol . This compound is characterized by the presence of an amino group, a fluoro group, and a methoxy group attached to a phenyl ring, making it a versatile building block in organic synthesis.
Métodos De Preparación
The synthesis of 1-Amino-1-(3-fluoro-4-methoxyphenyl)acetone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde.
Reaction Conditions: The key steps involve the formation of an imine intermediate, followed by reduction to yield the desired amino ketone. Common reagents used in these steps include sodium borohydride (NaBH4) for reduction and ammonium acetate for imine formation.
Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Amino-1-(3-fluoro-4-methoxyphenyl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Amino-1-(3-fluoro-4-methoxyphenyl)acetone has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes
Mecanismo De Acción
The mechanism of action of 1-Amino-1-(3-fluoro-4-methoxyphenyl)acetone involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
1-Amino-1-(3-fluoro-4-methoxyphenyl)acetone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone and 1-Amino-1-(3-fluoro-4-hydroxyphenyl)acetone share structural similarities.
Uniqueness: The presence of the fluoro and methoxy groups in this compound imparts unique reactivity and selectivity, making it a valuable compound in various synthetic and research applications
Propiedades
Fórmula molecular |
C10H12FNO2 |
|---|---|
Peso molecular |
197.21 g/mol |
Nombre IUPAC |
1-amino-1-(3-fluoro-4-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H12FNO2/c1-6(13)10(12)7-3-4-9(14-2)8(11)5-7/h3-5,10H,12H2,1-2H3 |
Clave InChI |
ICZAFUSCUAYFHO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC(=C(C=C1)OC)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


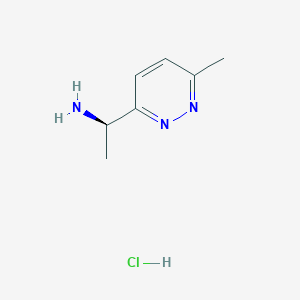


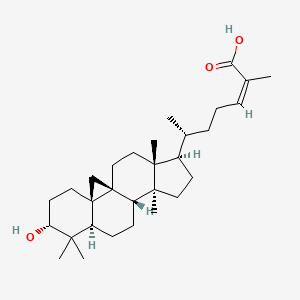

![(3R)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13037489.png)
![Racemic-(2S,3aS,6aS)-ethyl 1-benzyl-5-(2,2,2-trifluoroacetyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylate](/img/structure/B13037491.png)
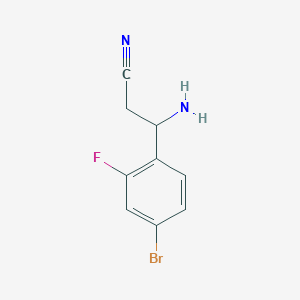


![3-Amino-4-bromo-7-iodoisoxazolo[4,5-c]pyridine](/img/structure/B13037530.png)

